

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Paynantheine

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## Compound of Interest

Compound Name: Paynantheine

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**Paynantheine** is a significant indole alkaloid found in the leaves of the medicinal plant *Mitragyna speciosa* (commonly known as kratom). As the second most abundant alkaloid in kratom after mitragynine, its unique pharmacological profile warrants detailed investigation for its potential therapeutic applications. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to **paynantheine**.

## Chemical Structure

**Paynantheine** is classified as a corynanthe-type monoterpenoid indole alkaloid.<sup>[1]</sup> Its core structure is a fused indole ring system, a characteristic feature of many kratom alkaloids.<sup>[2]</sup>

Molecular Formula:  $C_{23}H_{28}N_2O_4$ <sup>[3]</sup>

IUPAC Name: methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate<sup>[3]</sup>

The chemical structure of **paynantheine** is presented below:

Caption: 2D Chemical Structure of **Paynantheine**.

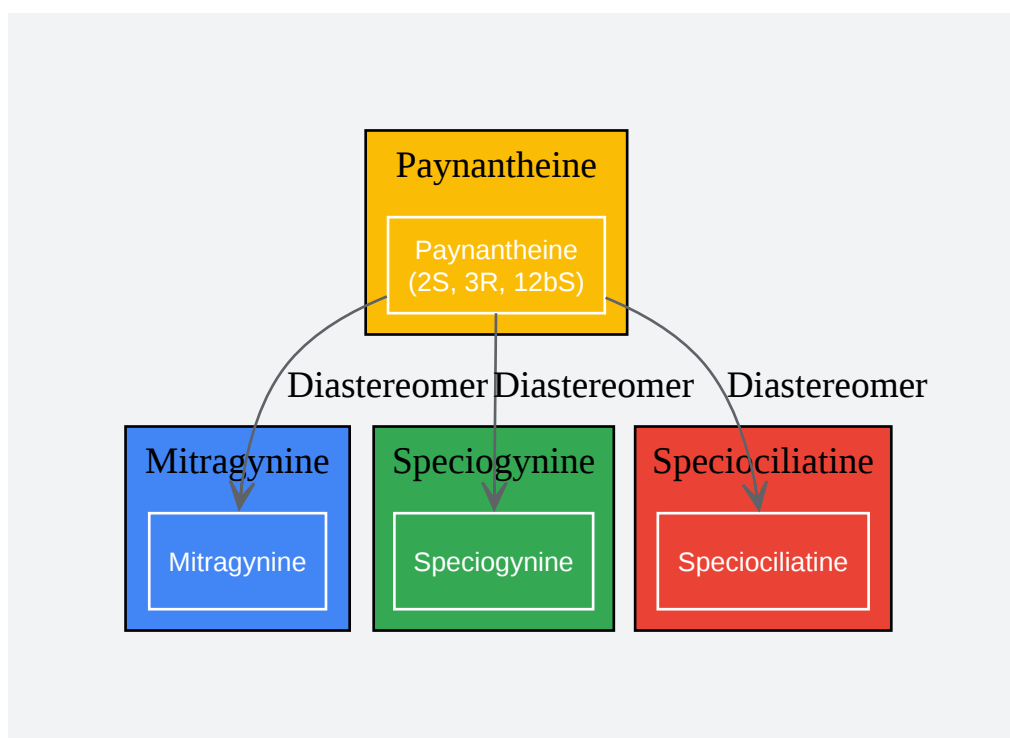
## Stereochemistry

The stereochemistry of **paynantheine** is crucial to its biological activity and its relationship with other kratom alkaloids. It possesses three defined stereocenters, leading to a specific three-dimensional arrangement of its atoms.

**Absolute Configuration:** The absolute configuration of **paynantheine** has been determined as (2S, 3R, 12bS).[3]

**Paynantheine** is a diastereomer of mitragynine, speciogynine, and speciociliatine.

Diastereomers are stereoisomers that are not mirror images of one another and have different physical properties and biological activities. The structural differences between these alkaloids arise from the different spatial orientations of substituents at their chiral centers.



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Caption: Stereochemical Relationship of **Paynantheine** to other Kratom Alkaloids.

## Quantitative Data

## Spectroscopic Data

The structure of **paynantheine** has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize

the reported  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **paynantheine** in  $\text{CDCl}_3$ .

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Paynantheine** (500 MHz,  $\text{CDCl}_3$ )[4]

Position	Chemical Shift ( $\delta$ , ppm)
<b>1</b>	<b>7.73 (bs)</b>
9	6.48 (d, J = 7.7 Hz)
10	7.02 (t, J = 7.9 Hz)
11	6.92 (d, J = 8.0 Hz)
14	5.58 (m)
15	4.98 (m, 2H)
17	7.46 (s)
$\text{OCH}_3$ (at C8)	3.90 (s)
$\text{OCH}_3$ (at C17)	3.75 (s)

|  $\text{OCH}_3$  (ester) | 3.73 (s) |

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Paynantheine** (125 MHz,  $\text{CDCl}_3$ )[4]

Position	Chemical Shift ( $\delta$ , ppm)
2	104.2
3	57.7
5	53.8
6	29.9
7	107.8
8	160.5
9	99.7
10	121.8
11	111.5
12	117.6
13	133.7
14	40.7
15	139.4
16	115.4
17	169.2
18	51.3
19	39.9
20	23.9
21	61.5
OCH <sub>3</sub> (at C8)	55.3
OCH <sub>3</sub> (at C17)	61.2

| OCH<sub>3</sub> (ester) | 51.3 |

## Receptor Binding Affinity

**Paynantheine** exhibits a distinct pharmacological profile, acting as a competitive antagonist at opioid receptors.[5][6] Its binding affinities ( $K_i$ ) have been quantified through radioligand binding assays.

Table 3: Opioid Receptor Binding Affinities ( $K_i$ ) of **Paynantheine**

Receptor Subtype	Species	$K_i$ ( $\mu\text{M}$ )	Reference
<b><math>\mu</math>-Opioid Receptor (MOR)</b>	<b>Human</b>	<b>0.41</b>	<b>[5]</b>
$\mu$ -Opioid Receptor (MOR)	Rodent	$0.67 \pm 0.08$	[5]
$\kappa$ -Opioid Receptor (KOR)	Human	2.6	[5]
$\kappa$ -Opioid Receptor (KOR)	Rodent	$0.89 \pm 0.3$	[5]
$\delta$ -Opioid Receptor (DOR)	Human	>10	[5]

|  $\delta$ -Opioid Receptor (DOR) | Rodent |  $4.3 \pm 0.7$  |[5][7] |

In addition to its effects on opioid receptors, **paynantheine** also interacts with serotonin receptors, with a notable affinity for the 5-HT<sub>1A</sub> subtype.[8]

Table 4: Serotonin Receptor Binding Affinities of **Paynantheine**

Receptor Subtype	$K_i$ (nM)	Reference
<b>5-HT<sub>1A</sub></b>	<b>~32</b>	<b>[8][9]</b>
5-HT <sub>2B</sub>	<100	[8]
5-HT <sub>2A</sub>	~815	[8]

| 5-HT<sub>7</sub> | ~870 [[8] |

## Experimental Protocols

### Isolation and Purification of Paynantheine

**Paynantheine** is typically isolated from the leaves of *Mitragyna speciosa*. A general protocol involves solvent extraction followed by chromatographic separation.[10][11]

#### 1. Extraction:

- Dried and powdered kratom leaves are subjected to extraction with an organic solvent, such as ethanol or methanol.[10][12]
- The crude extract is then concentrated under reduced pressure to yield a viscous residue.

#### 2. Chromatographic Separation:

- The crude extract is subjected to gravity column chromatography on silica gel.[10]
- A gradient elution system, often starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the different alkaloid constituents.[13]
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing **paynantheine**.
- Fractions rich in **paynantheine** are combined and may be subjected to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.[11]

## Structural Elucidation

The definitive structure of isolated **paynantheine** is confirmed through a combination of spectroscopic methods.[14][15]

#### 1. Mass Spectrometry (MS):

- High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[14]

#### 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR spectroscopy is employed to determine the number and types of protons in the molecule and their connectivity.
- $^{13}\text{C}$  NMR spectroscopy is used to identify the number and types of carbon atoms.
- 2D NMR techniques, such as COSY, HSQC, and HMBC, are utilized to establish the complete connectivity of the molecule and to assign all proton and carbon signals unambiguously.[\[14\]](#)

## Radioligand Binding Assay for Opioid Receptor Affinity

This assay is used to determine the binding affinity of **paynantheine** for different opioid receptor subtypes.[\[7\]](#)[\[16\]](#)

### 1. Membrane Preparation:

- Cell lines expressing the specific human or rodent opioid receptor subtype (e.g., MOR, KOR, DOR) are cultured and harvested.
- The cells are lysed, and the cell membranes are isolated by centrifugation.

### 2. Binding Reaction:

- The cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor of interest) and varying concentrations of **paynantheine**.
- The reaction is allowed to reach equilibrium.

### 3. Separation and Detection:

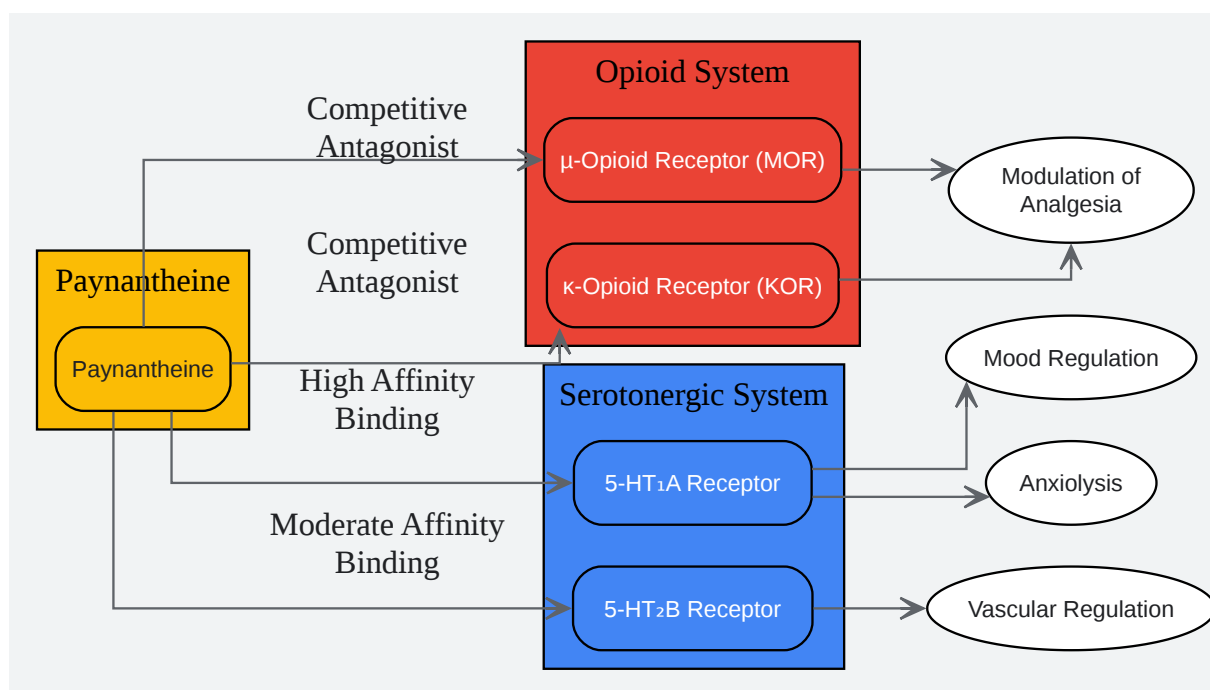
- The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
- The radioactivity of the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

### 4. Data Analysis:

- The data is analyzed to determine the concentration of **paynantheine** that inhibits 50% of the specific binding of the radioligand ( $\text{IC}_{50}$ ).
- The  $\text{IC}_{50}$  value is then converted to the equilibrium dissociation constant ( $K_i$ ) using the Cheng-Prusoff equation, which provides a measure of the binding affinity.

## Signaling Pathways and Interactions

**Paynantheine**'s pharmacological effects are a result of its interaction with multiple neurotransmitter systems, primarily the opioid and serotonergic systems.



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Caption: Interaction of **Paynantheine** with Opioid and Serotonergic Receptors.

**Paynantheine** acts as a competitive antagonist at the  $\mu$ - and  $\kappa$ -opioid receptors, meaning it binds to these receptors but does not activate them, thereby blocking the effects of opioid agonists.[6][9] In the serotonergic system, it shows high affinity for the 5-HT<sub>1A</sub> receptor, which may contribute to its potential anxiolytic and mood-regulating properties.[8][17] This dual-action profile distinguishes it from other kratom alkaloids like mitragynine and suggests it plays a modulatory role in the overall pharmacology of kratom.[9]

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